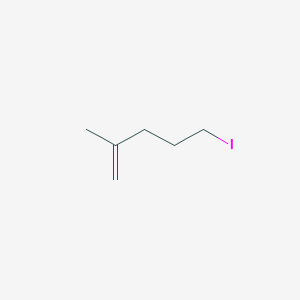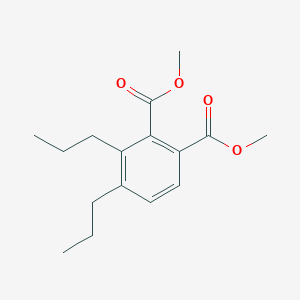
Ethyl 2-(2-cyanoaziridin-1-yl)cyclohex-1-ene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-cyanoaziridin-1-yl)cyclohex-1-ene-1-carboxylate is a cyclohexene derivative known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a cyanoaziridine group attached to a cyclohexene ring, making it a subject of interest in synthetic organic chemistry and medicinal research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-cyanoaziridin-1-yl)cyclohex-1-ene-1-carboxylate typically involves the reaction of cyclohexene derivatives with aziridine and cyano groups under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(2-cyanoaziridin-1-yl)cyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the cyano group to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the cyanoaziridine group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrosilanes for reduction, strong acids or bases for substitution, and oxidizing agents such as potassium permanganate for oxidation. Reaction conditions often involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with hydrosilanes can yield amines, while oxidation with potassium permanganate can produce ketones .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-cyanoaziridin-1-yl)cyclohex-1-ene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Wirkmechanismus
The mechanism of action of ethyl 2-(2-cyanoaziridin-1-yl)cyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Toll-like receptor 4 (TLR4) signaling by binding to cysteine residues in the intracellular domain of TLR4. This inhibition prevents the activation of downstream signaling pathways, leading to reduced production of pro-inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242): Known for its potent anti-inflammatory properties and inhibition of cytokine production.
Benzylsulfone derivatives: These compounds also exhibit inhibitory activity against nitric oxide and cytokine production.
Uniqueness
Ethyl 2-(2-cyanoaziridin-1-yl)cyclohex-1-ene-1-carboxylate is unique due to its cyanoaziridine group, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
75984-94-0 |
|---|---|
Molekularformel |
C12H16N2O2 |
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
ethyl 2-(2-cyanoaziridin-1-yl)cyclohexene-1-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-2-16-12(15)10-5-3-4-6-11(10)14-8-9(14)7-13/h9H,2-6,8H2,1H3 |
InChI-Schlüssel |
FHGDKPLGGUQPPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(CCCC1)N2CC2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N-[(1R)-1-phenylethyl]benzenesulfonamide](/img/structure/B14444261.png)
![Diethyl [(4-nitrophenyl)acetyl]phosphonate](/img/structure/B14444264.png)
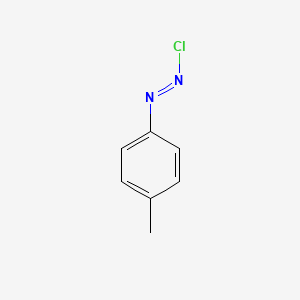
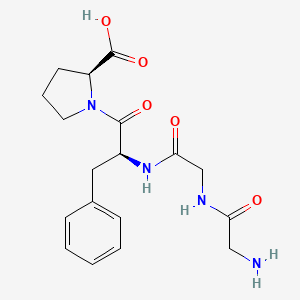
![{3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid](/img/structure/B14444271.png)

![[4-(1-Bromoethyl)phenyl]-phenylmethanone](/img/structure/B14444287.png)
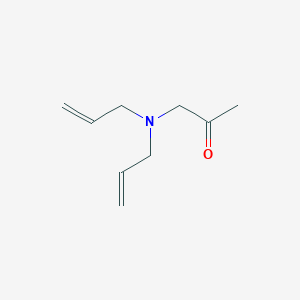
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenol](/img/structure/B14444302.png)
